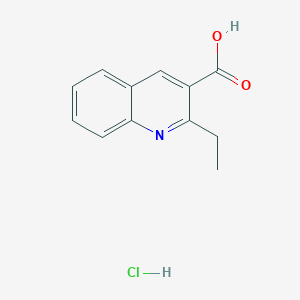

2-乙基-3-喹啉羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

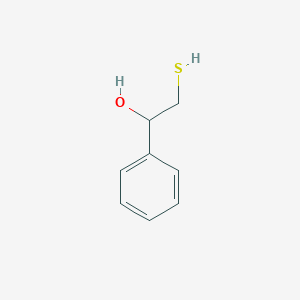

2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including their use as antibacterial agents and their potential in liquid crystal displays10 . The specific ethyl and carboxylic acid substitutions on the quinoline core structure can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach involves a domino process starting with arylmethyl azides to produce quinoline-3-carboxylic acid ethyl esters . Another method includes the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, which has been used to synthesize fluorescent dyes for liquid crystal displays . Additionally, a two-step synthesis from commercially available 2-aminobenzoic acids to ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed, which is relevant for HIV integrase projects . A one-step synthesis from o-nitrobenzaldehydes has also been reported, offering a straightforward and efficient route to quinoline-3-carboxylic acid esters . Furthermore, a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates has been utilized to form ethyl quinoline-3-carboxylates .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a 2,4-disubstituted derivative of quinoline-3-carboxylic acid was confirmed by 13C NMR and mass spectral techniques . In another study, the novel ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid was characterized by FT-IR spectroscopy and single-crystal X-ray diffraction, revealing the importance of hydrogen bonding in the formation of a 3D supramolecular network .

Chemical Reactions Analysis

Quinoline derivatives exhibit diverse chemical reactivity. For example, the Vilsmeier-Haack reaction was used to synthesize 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde, which showed distinctive chemical behavior towards hydroxylamine hydrochloride, leading to a variety of products through ring-opening ring-closure (RORC) mechanisms . The synthesis and reactions of pyrrolo[1",2":1',6']pyrazino-[2',3':4,5]thieno[2,3-b]quinolines also demonstrate the versatility of quinoline derivatives in forming new fused pyrazine ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of ethyl and carboxylic acid groups can affect the compound's solubility, melting point, and reactivity. The crystal packing and hydrogen bonding patterns can also impact the compound's stability and reactivity, as seen in the study of the ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid . The electronic properties, such as natural bond orbital (NBO) charges and frontier molecular orbitals, can be theoretically investigated using density functional theory (DFT) calculations to predict reactivity and interaction with biological targets .

科学研究应用

合成和抗菌活性

田村等人(1982年)的研究探讨了5-羟基-1-乙基-1,4-二氢-4-氧-3-喹啉羧酸及其衍生物的合成,研究了它们的抗菌活性。这项研究对于理解化学合成和在抗菌治疗中的潜在应用具有重要意义(Tamura, Fujita, Chen, Ueno, & Kita, 1982)。

抗氧化和抗菌性能

Shankerrao等人(2013年)合成了一系列新的苯酚酯和酰胺,它们是2-(1-苯并呋喃-2-基)喹啉-4-羧酸的衍生物,在体外展示了抗氧化和抗菌活性。这突显了喹啉羧酸衍生物在药理学应用中的潜力(Shankerrao, Bodke, & Mety, 2013)。

除草剂选择性

Grossmann和Kwiatkowski(1993年)报告了与天然生长素结构相关的除草剂quinclorac,对某些杂草显示出选择性活性。研究发现了除草剂刺激乙烯产生与其植物毒性效应之间的相关性,为理解喹啉羧酸衍生物的选择性除草应用提供了见解(Grossmann & Kwiatkowski, 1993)。

合成技术

Leysen等人(1987年)专注于合成各种喹啉-3-羧酸和碳腈的衍生物,有助于理解这些化合物的化学性质和合成技术(Leysen, Haemers, Bollaert, Dommisse, & Esmans, 1987)。

简便的合成方法

McNaughton和Miller(2008年)提供了一种简便的合成方法,用于2-乙基-3-喹啉羧酸盐酸盐的制备,展示了生产这种化合物的高效方法(McNaughton & Miller, 2008)。

液晶显示器应用

Bojinov和Grabchev(2003年)合成了新的荧光性乙基3-芳基-1-甲基-8-氧-8H-蒽[9,1-gh]喹啉-2-羧酸酯,由于它们在向列型液晶中的有利取向参数,表明在液晶显示器中具有高潜力(Bojinov & Grabchev, 2003)。

属性

IUPAC Name |

2-ethylquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10;/h3-7H,2H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOROPDPYYRUCDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-quinolinecarboxylic acid hydrochloride | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)

![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)

![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)